molecular formula C6H5ClO<br>C6H4ClOH<br>C6H5ClO B135607 3-Chlorophenol CAS No. 108-43-0

3-Chlorophenol

Cat. No. B135607
CAS RN: 108-43-0
M. Wt: 128.55 g/mol
InChI Key: HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Description

3-Chlorophenol is a chlorinated aromatic compound that is commonly found in pesticide preparations and industrial wastes. It is known for being recalcitrant to biodegradation, making it persistent in the environment. Chlorophenols, including 3-chlorophenol, are considered highly toxic, mutagenic, and carcinogenic to living organisms. The microbial degradation of chlorophenols involves key enzymes such as oxygenases and dioxygenases, which can be engineered to enhance the degradation of these compounds .

Synthesis Analysis

The synthesis of 3-chlorophenol derivatives can involve complex chemical reactions. For instance, the photochemical behavior of monochlorophenols in dilute aqueous solutions indicates that the position of the chlorine on the ring strongly influences the transformation. The irradiation of 3-chlorophenol leads to the formation of resorcinol, suggesting a photohydrolysis mechanism .

Molecular Structure Analysis

The molecular structure of 3-chlorophenol derivatives has been studied using various spectroscopic methods. For example, the torsional OH and OD modes in the two conformations of 3-chlorophenol have been assigned by infrared and Raman spectroscopy. The geometry of the group undergoing rotation, such as the OH group, is influenced by isotopic exchanging .

Chemical Reactions Analysis

The chemical reactions involving 3-chlorophenol can be complex due to the presence of the chlorine atom. The photochemical behavior of 3-chlorophenol in aqueous solutions leads to different products depending on the pH level. At a certain pH, 3-chlorophenol undergoes photohydrolysis to form resorcinol. The study of these reactions is crucial for understanding the environmental impact and the potential for bioremediation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chlorophenol derivatives are influenced by their molecular structure and the presence of chlorine. These properties are important for understanding the environmental persistence and toxicity of these compounds. The electronic and excited state properties of 3-chlorophenol derivatives have been investigated in different solvent atmospheres, revealing how the solvent can affect the reactivity and stability of these molecules .

Scientific Research Applications

1. Environmental Remediation and Wastewater Treatment

3-Chlorophenol (3-CP) has been a subject of research due to its environmental and health risks, including genotoxicity and carcinogenicity. Studies have explored various methods for its removal from wastewater and the environment. For example, Adeyemi et al. (2020) investigated the use of hydrophobic deep eutectic solvents (HDESs) for extracting 3-CP from wastewater, finding that HDESs demonstrated excellent extraction capacities with efficiencies over 94% (Adeyemi et al., 2020). Additionally, Chiavola et al. (2003) studied the biodegradation of 3-CP in a Sequencing Batch Reactor (SBR), revealing that a periodically operated activated sludge system can effectively biodegrade chlorophenol compounds (Chiavola et al., 2003).

2. Photocatalysis and Chemical Oxidation

Research has also been conducted on the photocatalytic degradation and chemical oxidation of 3-CP. Wang et al. (2011) developed a method for selective recognition of 3-CP from aqueous solutions using molecularly imprinted polymers, offering insights into potential water treatment technologies (Wang et al., 2011). Andreozzi et al. (2011) investigated the oxidation of chlorophenols using Fe(III)/O(2) homogeneous photocatalysis under UV light, providing a cost-effective approach for their abatement in aqueous solutions (Andreozzi et al., 2011).

Safety And Hazards

3-Chlorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects .

Future Directions

Phenolic compounds like 3-Chlorophenol pose serious health risks to humans, animals, and aquatic systems. Therefore, effective treatment methods are needed before these compounds are discharged into the environment . Recent studies have focused on the development of advanced technologies for phenol removal .

properties

IUPAC Name

3-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H
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InChI Key

HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)O
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Molecular Formula

C6H5ClO, Array
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Related CAS

25231-12-3
Record name Phenol, 3-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4024800
Record name 3-Chlorophenol
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Molecular Weight

128.55 g/mol
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Physical Description

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C
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Flash Point

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6
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Density

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245
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Vapor Pressure

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/
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Product Name

3-Chlorophenol

Color/Form

Needles, White crystals

CAS RN

108-43-0
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Melting Point

91 °F (NTP, 1992), 33.5 °C, 33 °C
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Synthesis routes and methods

Procedure details

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Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chlorophenol
Reactant of Route 2
3-Chlorophenol
Reactant of Route 3
3-Chlorophenol
Reactant of Route 4
3-Chlorophenol
Reactant of Route 5
3-Chlorophenol
Reactant of Route 6
3-Chlorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.